molecular formula C10H10N4O B8508483 1-Amino-N-phenyl-1H-imidazole-2-carboxamide

1-Amino-N-phenyl-1H-imidazole-2-carboxamide

Cat. No.: B8508483
M. Wt: 202.21 g/mol
InChI Key: DWZKAMOYCDMSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-N-phenyl-1H-imidazole-2-carboxamide is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1-amino-N-phenylimidazole-2-carboxamide

InChI

InChI=1S/C10H10N4O/c11-14-7-6-12-9(14)10(15)13-8-4-2-1-3-5-8/h1-7H,11H2,(H,13,15)

InChI Key

DWZKAMOYCDMSJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CN2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.430 g (10.75 mmol) of sodium hydride (60% dispersion in mineral oil) was added to a 0° C. cooled solution of N-phenyl-1H-imidazole-2-carboxamide (1.55 g, 8.27 mmol) in DMF (50 mL). The mixture was stirred at 0° C. for 30 minutes and 2.70 g (11.57 mmol) of DPPONH2 (P,P-diphenylphosphinic amide, available from Sigma Aldrich®, cat. no. 5994-87-6) were added portionwise. A thick suspension formed and additional 100 mL of DMF were added. The mixture was stirred at room temperature for 3 hours and then it was poured into 150 mL of a saturated aqueous solution of sodium thiosulphate and extracted with ethyl acetate. The combined organic layer was dried over sodium sulphate, filtered and concentrated. The crude product was purified by flash chromatography (20% to 40% AcOEt/Hexanes) to yield 1.27 g (76% yield) of the title compound as a pale yellow solid.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
76%

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